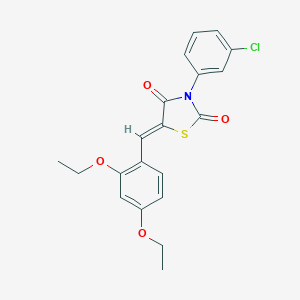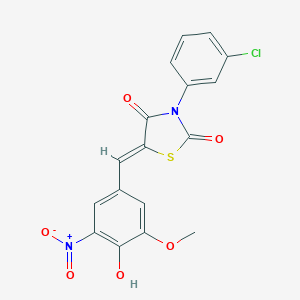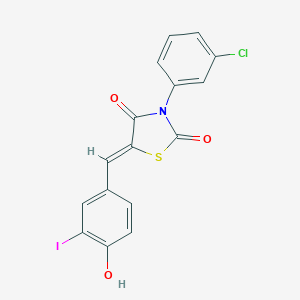![molecular formula C21H19NO9 B301276 methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the isoindoline family and has a complex molecular structure that makes it an interesting target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, which may make it useful for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate in lab experiments is its ability to inhibit specific enzymes and signaling pathways. This makes it a useful tool for investigating the mechanisms of inflammation and cancer development. However, one of the limitations of using this compound in lab experiments is its complex molecular structure, which can make it difficult to synthesize and work with.
Orientations Futures
There are several future directions for research involving methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate. One potential direction is the development of new anti-inflammatory and anti-cancer therapies based on the compound's biochemical and physiological effects. Another potential direction is the investigation of the compound's mechanism of action and its interactions with other molecules and signaling pathways. Finally, the synthesis and investigation of analogs of the compound may lead to the development of new and more effective treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is a multi-step process that involves several chemical reactions. The compound can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions, as well as other chemical transformations.
Applications De Recherche Scientifique
Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate has been studied extensively for its potential applications in scientific research. The compound has been shown to have a variety of biological activities, including anti-inflammatory and anti-cancer properties.
Propriétés
Formule moléculaire |
C21H19NO9 |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
methyl 2-[7-(diacetyloxymethyl)-1,3-dioxo-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-2-yl]benzoate |
InChI |
InChI=1S/C21H19NO9/c1-10(23)29-20(30-11(2)24)21-9-8-14(31-21)15-16(21)18(26)22(17(15)25)13-7-5-4-6-12(13)19(27)28-3/h4-9,14-16,20H,1-3H3 |
Clé InChI |
GTGQRWQUWXPFBW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)
![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)




![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)


![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)